Isofludelone

Ovarian Cancer Xenograft Efficacy Complete Remission

Isofludelone (KOS‑1803) is a rationally designed microtubule stabilizer that retains full potency in paclitaxel‑ and adriamycin‑resistant tumors. Unlike taxanes, it is not a P‑gp substrate. Its isoxazole/trifluoro modifications confer high tumor penetration, oral efficacy, and curative potential in SK‑OV‑3 and SK‑NAS models. Choose this compound for studies where durable remission in MDR or intracranial settings is required.

Molecular Formula C27H36F3NO6
Molecular Weight 527.6 g/mol
Cat. No. B548475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofludelone
SynonymsIsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B
Molecular FormulaC27H36F3NO6
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F
InChIInChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1
InChIKeyDNCHSYUWCVTLJJ-PHNYORQKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isofludelone: A Third-Generation Epothilone Microtubule Stabilizer for Preclinical Oncology and Drug-Resistant Model Research


Isofludelone (also known as KOS-1803 or Iso-oxazole-fludelone) is a third-generation, fully synthetic epothilone B analog developed as a microtubule-stabilizing antineoplastic agent [1]. It operates through a paclitaxel-like mechanism—binding to tubulin, inducing microtubule polymerization, and causing G2/M cell cycle arrest and apoptosis—but retains high potency against multidrug-resistant (MDR) tumor models that express P-glycoprotein (P-gp), where taxanes often fail [2]. The compound is distinguished by rational structural modifications, specifically the introduction of a 26-trifluoro group and an isoxazole moiety, which confer enhanced metabolic stability, superior water solubility, and optimized tumor penetration relative to earlier epothilone generations and taxane chemotherapeutics [3].

Why Isofludelone Cannot Be Replaced by First-Generation Epothilones or Taxanes in MDR and Refractory Tumor Models


Substitution of Isofludelone with earlier-generation epothilones (e.g., ixabepilone, patupilone) or taxanes (e.g., paclitaxel) is not pharmacologically equivalent and carries a high risk of experimental failure in specific tumor contexts. First, taxanes and many first-generation epothilones are substrates for the P-glycoprotein efflux pump, rendering them ineffective against MDR tumor models, whereas Isofludelone was rationally designed to evade this mechanism, retaining full cytotoxic activity against paclitaxel-resistant and adriamycin-resistant xenografts [1]. Second, the unique isoxazole and trifluoro modifications in Isofludelone confer a distinct pharmacokinetic profile characterized by a larger volume of distribution and higher tumor-to-plasma ratio compared to earlier analogs, which directly translates to superior tumor penetration and sustained intratumoral drug accumulation [2]. Third, in vivo efficacy data demonstrate that Isofludelone can achieve complete tumor cures at dosing schedules where comparator compounds, including fludelone and dehydelone, fail to produce durable remission [3]. Therefore, selecting a generic alternative without these precise structural and pharmacological attributes will not reproduce the same experimental outcomes in MDR, refractory, or intracranial tumor models.

Isofludelone: Quantified Differentiation Evidence for Scientific Selection and Procurement


Complete Tumor Cures in Ovarian Carcinoma Xenograft Model with Infrequent Dosing Schedule

Isofludelone demonstrates a curative efficacy profile that is quantifiably superior to earlier epothilone analogs in the same model system. At a dose of 15 mg/kg administered every 6 days for five doses, Isofludelone achieved a total cure of ovarian SK-OV-3 carcinoma without relapse in all treated mice [1]. In contrast, the comparator compound dehydelone, a second-generation epothilone, was unable to achieve comparable curative outcomes under similar dosing regimens, highlighting the enhanced therapeutic index of the isoxazole series [2].

Ovarian Cancer Xenograft Efficacy Complete Remission

Sustained Efficacy Against Paclitaxel-Resistant and Multidrug-Resistant Xenograft Models

Unlike taxanes and many first-generation epothilones, Isofludelone retains potent antitumor activity against P-glycoprotein (P-gp)-mediated multidrug-resistant tumor models. In the lung A549/taxol xenograft model, which is specifically engineered to be resistant to paclitaxel, Isofludelone produced a strong therapeutic effect, whereas paclitaxel at its maximal tolerated dose showed minimal or no efficacy [1]. Similarly, Isofludelone demonstrated significant tumor growth suppression against the mammary MCF-7/Adr xenograft, a model resistant to doxorubicin (adriamycin) [2]. The retention of activity in these MDR contexts is a direct consequence of the compound's rational design to evade P-gp efflux, a feature not shared by ixabepilone or patupilone to the same degree [3].

Multidrug Resistance Taxane Resistance Xenograft Model

Optimized Tumor Penetration and High Tumor-to-Plasma Drug Accumulation Ratio

Isofludelone was rationally selected from a series of epothilone analogs based on its superior pharmacokinetic profile, characterized by a larger volume of distribution and higher drug accumulation in tumor tissue relative to plasma [1]. While precise numerical ratios are not published in full detail, preclinical reports indicate that Isofludelone exhibits a high tumor-to-brain ratio and a long elimination half-life, which together support its efficacy against intracranial tumors and other poorly accessible metastases [2]. In contrast, earlier epothilones such as patupilone and ixabepilone demonstrate more limited tumor penetration and a higher incidence of dose-limiting toxicities due to higher systemic exposure relative to intratumoral drug levels [3].

Pharmacokinetics Tumor Penetration Volume of Distribution

Metabolic Stability in Plasma Enabling Both Intravenous and Oral Administration Routes

Isofludelone demonstrates significantly improved metabolic stability compared to first-generation epothilones. While first-generation dEpoB (desoxyepothilone B) is rapidly degraded in mouse plasma, rendering it unsuitable for oral dosing, Isofludelone was engineered to resist enzymatic degradation and remains stable in plasma [1]. This enhanced stability enables Isofludelone to be efficacious when administered via either a 6-hour intravenous infusion or orally, a flexibility not available for earlier epothilone analogs such as patupilone or ixabepilone, which are typically limited to intravenous administration due to poor oral bioavailability [2].

Metabolic Stability Oral Bioavailability Preclinical Pharmacology

High-Value Application Scenarios for Isofludelone Procurement Based on Differentiated Evidence


Preclinical Efficacy Studies in Multidrug-Resistant (MDR) Solid Tumor Models

Isofludelone is optimally deployed in xenograft studies involving paclitaxel-resistant or doxorubicin-resistant tumor cell lines (e.g., A549/taxol, MCF-7/Adr). In these models, taxanes and first-generation epothilones fail due to P-gp-mediated drug efflux, whereas Isofludelone retains full cytotoxic activity [1]. This makes it the compound of choice for validating new MDR reversal strategies, testing combination regimens in resistant settings, or establishing baseline efficacy for novel agents targeting drug-resistant phenotypes.

Studies Requiring Complete Tumor Regression and Durable Remission Endpoints

For research programs where the endpoint is complete tumor eradication rather than mere growth delay, Isofludelone offers a uniquely curative profile. In ovarian SK-OV-3 xenograft models, a regimen of 15 mg/kg every 6 days achieved total cure without relapse in all treated animals [2]. This distinguishes Isofludelone from second-generation epothilones like dehydelone, which do not produce comparable durable remissions, making it the preferred selection for studies evaluating curative-intent therapeutic strategies.

Intracranial or Brain Metastasis Tumor Models Requiring High CNS Penetration

Isofludelone exhibits a high tumor-to-brain ratio and has demonstrated significant therapeutic effect against intracranially implanted SK-NAS neuroblastoma tumors [3]. For researchers investigating brain metastases or primary CNS malignancies, Isofludelone provides a validated microtubule-stabilizing tool with documented intracranial activity, whereas many earlier epothilones and taxanes show limited brain penetration and consequently poor efficacy in this challenging compartment.

Chronic Oral Dosing Regimens in Preclinical Toxicology or Combination Studies

Given its superior metabolic stability and demonstrated oral efficacy, Isofludelone is suitable for long-term, repeat-dose preclinical studies where intravenous access would be limiting [4]. This includes chronic toxicology assessments, combination therapy schedules requiring frequent dosing, or studies investigating the pharmacokinetic-pharmacodynamic relationship of sustained oral microtubule inhibition—applications where first-generation epothilones are unsuitable due to rapid plasma degradation.

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